molecular formula C20H18N2O2S B463866 N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide CAS No. 847589-98-4

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B463866
CAS No.: 847589-98-4
M. Wt: 350.4g/mol
InChI Key: AGVMVHRFONTLHB-UHFFFAOYSA-N
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Description

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-2-carboxylic acid with 2-(1-phenylethyl)aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
  • N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide

Uniqueness

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide stands out due to its specific structural features, such as the phenylethylcarbamoyl group, which may confer unique biological activities and chemical reactivity compared to other thiophene derivatives .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

CAS No.

847589-98-4

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4g/mol

IUPAC Name

N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-14(15-8-3-2-4-9-15)21-19(23)16-10-5-6-11-17(16)22-20(24)18-12-7-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24)

InChI Key

AGVMVHRFONTLHB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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